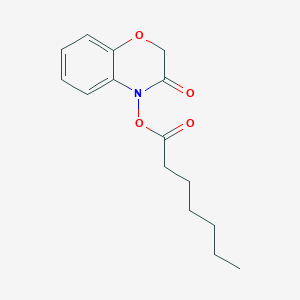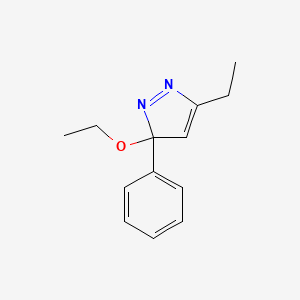![molecular formula C23H23N3O3S B12627824 Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with a unique structure that combines aromatic, pyrrolo, and sulfonyl groups
Métodos De Preparación
The synthesis of Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, the introduction of the phenylsulfonyl group, and the attachment of the benzenemethanamine moiety. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- can be compared with other similar compounds, such as:
Benzenemethanamine, 3-chloro-4-(1-methylethoxy)-: This compound has a similar benzenemethanamine core but differs in the presence of a chloro substituent instead of the phenylsulfonyl group.
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-: This compound features methoxy groups on the benzene ring, providing different chemical properties and reactivity. The uniqueness of Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H23N3O3S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
[3-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-propan-2-yloxyphenyl]methanamine |
InChI |
InChI=1S/C23H23N3O3S/c1-16(2)29-19-12-17(14-24)11-18(13-19)22-15-26(23-21(22)9-6-10-25-23)30(27,28)20-7-4-3-5-8-20/h3-13,15-16H,14,24H2,1-2H3 |
Clave InChI |
VKKYFIODGVEQKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)





![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)
![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)


![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)

![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)
